molecular formula C17H19NO6 B14957392 N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycine

N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycine

Cat. No.: B14957392
M. Wt: 333.3 g/mol
InChI Key: AOZXMYLQUITLQO-UHFFFAOYSA-N
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Description

N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties . This particular compound is characterized by its unique structure, which includes a chromen-7-yl moiety linked to glycine through an acetyl group.

Preparation Methods

The synthesis of N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycine typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycine involves its interaction with specific molecular targets and pathways. The chromen-7-yl moiety is known to interact with enzymes and receptors involved in inflammatory and microbial processes. The acetyl group enhances its ability to penetrate cell membranes, allowing it to exert its effects at the cellular level .

Comparison with Similar Compounds

N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycine can be compared with other coumarin derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C17H19NO6

Molecular Weight

333.3 g/mol

IUPAC Name

2-[[2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]acetic acid

InChI

InChI=1S/C17H19NO6/c1-3-4-11-7-16(22)24-17-10(2)13(6-5-12(11)17)23-9-14(19)18-8-15(20)21/h5-7H,3-4,8-9H2,1-2H3,(H,18,19)(H,20,21)

InChI Key

AOZXMYLQUITLQO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NCC(=O)O

Origin of Product

United States

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